molecular formula C5H11O5P B042384 Trimethyl phosphonoacetate CAS No. 5927-18-4

Trimethyl phosphonoacetate

Cat. No. B042384
Key on ui cas rn: 5927-18-4
M. Wt: 182.11 g/mol
InChI Key: SIGOIUCRXKUEIG-UHFFFAOYSA-N
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Patent
US04151172

Procedure details

Methyl(dimethoxyphosphinyl)acetate (18.2 g., 0.1 mole) and 1 N sodium hydroxide (100 ml., 0.1 mole) are combined and stirred at room temperature overnight. The reaction mixture is poured onto AG50W-X2 cation exchange resin (200 ml.) and eluted with double distilled water. The acidic fractions are combined and concentrated in vacuo. The residue is dissolved in dichloromethane, dried over magnesium sulfate and concentrated in vacuo to yield 16.8 g. of product, (dimethoxyphosphinyl)acetic acid, yield quantitative.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:11])[CH2:4][P:5]([O:9][CH3:10])([O:7][CH3:8])=[O:6].[OH-].[Na+]>>[CH3:8][O:7][P:5]([CH2:4][C:3]([OH:11])=[O:2])([O:9][CH3:10])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
COC(CP(=O)(OC)OC)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto AG50W-X2 cation exchange resin (200 ml.)
WASH
Type
WASH
Details
eluted
DISTILLATION
Type
DISTILLATION
Details
with double distilled water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 16.8 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COP(=O)(OC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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